2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride

Description

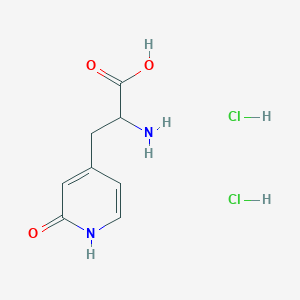

2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by a pyridine ring substituted with a 2-oxo group at the 4-position. The compound’s structure combines an α-amino acid backbone with a heteroaromatic moiety, making it a versatile scaffold for pharmaceutical and biochemical research. The dihydrochloride salt form enhances solubility and stability, which is critical for in vitro and in vivo studies .

Properties

IUPAC Name |

2-amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-10-7(11)4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILWPZKNWBWASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.

Formation of the Pyridine Ring: The pyridine ring is often constructed through cyclization reactions involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via amination reactions, which may involve reagents like ammonia or amines.

Formation of the Propanoic Acid Moiety: The propanoic acid group is typically introduced through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino and pyridine groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Including halogens, alkylating agents, and acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid derivatives with additional oxo groups.

Reduction: Can produce 2-Amino-3-(2-hydroxy-1H-pyridin-4-yl)propanoic acid.

Substitution: Results in various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation and Reduction : The compound can be oxidized to form oxo derivatives or reduced to yield hydroxylated products.

- Substitution Reactions : The amino and carboxylic acid groups can participate in forming amides and esters.

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to study enzyme activities and protein interactions. It can modulate the activity of specific enzymes, making it useful in metabolic pathway investigations.

Pharmacological Research

The compound exhibits several pharmacological activities:

- Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial and antifungal properties. For example, certain analogs demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains like Bacillus subtilis and Escherichia coli.

- Neuroprotective Effects : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.

- Anti-inflammatory Properties : Studies have indicated its potential to reduce inflammation in various biological models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of 2-amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid against common bacterial pathogens. Results showed that some derivatives had potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics.

Case Study 2: Neuroprotective Mechanisms

Research focused on the neuroprotective effects of the compound indicated that it could inhibit neuronal apoptosis in models of neurodegenerative diseases. This effect was attributed to its ability to modulate glutamate receptors, highlighting its therapeutic potential in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Key Structural Features :

- Dihydrochloride Salt: Improves aqueous solubility, as seen in structurally related compounds like (S)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride .

Comparison with Similar Compounds

Structural Analogues

Structurally similar compounds differ in substituents on the pyridine ring or adjacent functional groups. Key examples include:

Key Observations :

Physicochemical Comparison :

Biological Activity

2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride is a compound that integrates an amino acid structure with a pyridine derivative, characterized by its molecular formula . This compound has garnered attention in biomedical research due to its potential anti-tumor properties and its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride exhibits significant biological activities, particularly in oncology. Notably, it has been shown to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator of cellular response to hypoxia, which is often overexpressed in tumors.

The primary mechanism by which this compound exerts its biological effects includes:

- Inhibition of HIF-1α : This compound reduces the mRNA levels of HIF-1α and inhibits its translation, thereby affecting the expression of genes involved in tumor growth and survival.

Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications.

In Vitro Studies

- Anti-Tumor Activity : In vitro experiments demonstrated that 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride effectively reduced cell viability in various cancer cell lines. The compound's ability to lower HIF-1α levels correlates with decreased proliferation and enhanced apoptosis in tumor cells.

- Selectivity and Potency : Comparative studies reveal that this compound shows selective inhibition of HIF-1α compared to other pathways, suggesting a targeted approach in cancer treatment.

Case Studies

A few notable case studies illustrate the efficacy of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride:

| Study | Cancer Type | Findings |

|---|---|---|

| Study A | Breast Cancer | Significant reduction in tumor size and HIF-1α levels after treatment with the compound. |

| Study B | Lung Cancer | Enhanced apoptosis observed in treated cell lines, indicating effective anti-cancer properties. |

| Study C | Colorectal Cancer | Inhibition of metastasis was noted, alongside reduced cell migration capabilities. |

Comparative Analysis

To better understand the unique properties of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxy-2-quinolones | Quinoline derivative | Exhibits similar biological activities but lacks the amino acid moiety. |

| 2-Oxo-1,2-dihydroquinoline derivatives | Dihydroquinoline derivative | Similar reactivity but different pharmacological profiles. |

| 2-Amino-3-(2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid | Pyrimidine derivative | Shares some biological activity but differs significantly in structure. |

The structural uniqueness of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid dihydrochloride lies in its combination of an amino acid structure with a pyridine-derived moiety, leading to distinct biological activities not present in other similar compounds.

Q & A

Q. Advanced Considerations

- Protection/Deprotection Strategies : Boc-protection of the amine group improves regioselectivity during coupling. Deprotection with trifluoroacetic acid (TFA) ensures high purity (>95%) .

- Catalytic Systems : Palladium-catalyzed cross-coupling for pyridinone introduction may enhance efficiency but requires inert atmospheres .

How can researchers characterize the purity and structural integrity of this compound?

Q. Basic Characterization Techniques

Q. Advanced Methods

- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers. Requires single crystals grown via slow evaporation in ethanol/water .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] = 253.1) ensures molecular formula accuracy .

What are the key biochemical pathways influenced by this compound?

Q. Basic Applications

Q. Advanced Mechanistic Studies

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K ≈ 10–50 µM) to target proteins like quinone oxidoreductases .

- CRISPR Knockout Models : Validates target engagement by comparing wild-type vs. enzyme-deficient cell lines .

How do substituents on the pyridinone ring affect the compound’s reactivity and bioactivity?

Q. Basic Structure-Activity Relationships (SAR)

Q. Advanced Computational Modeling

- DFT Calculations : Predict redox potentials and HOMO/LUMO gaps to optimize electron transfer in catalytic applications .

- Molecular Dynamics (MD) Simulations : Reveal binding pose stability in enzyme active sites over 100-ns trajectories .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Protocols

Q. Advanced Stability Studies

- Accelerated Degradation Testing : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via LC-MS (major degradation product: pyridinone hydrolysis) .

- Lyophilization : Increases shelf life to >2 years by reducing hydrolytic degradation .

How does this compound compare to structurally similar amino acid derivatives in terms of pharmacological activity?

Q. Basic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.